molecular formula C13H10N2O2 B15447884 3-Methoxyoxepino[2,3-B]quinoxaline CAS No. 62911-81-3

3-Methoxyoxepino[2,3-B]quinoxaline

Cat. No.: B15447884
CAS No.: 62911-81-3
M. Wt: 226.23 g/mol
InChI Key: WGLGKUPEVBUBSH-UHFFFAOYSA-N
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Description

3-Methoxyoxepino[2,3-B]quinoxaline is a heterocyclic compound featuring a fused oxepine ring (a seven-membered oxygen-containing ring) and a quinoxaline core. These compounds are valued in medicinal chemistry and materials science due to their planar aromatic systems, which facilitate π-π interactions, charge transport, and DNA intercalation .

Properties

CAS No.

62911-81-3

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-methoxyoxepino[3,2-b]quinoxaline

InChI

InChI=1S/C13H10N2O2/c1-16-9-6-7-12-13(17-8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3

InChI Key

WGLGKUPEVBUBSH-UHFFFAOYSA-N

Canonical SMILES

COC1=COC2=NC3=CC=CC=C3N=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Optical Properties

  • HOMO-LUMO Profiles: Indolo[2,3-b]quinoxalines exhibit HOMO and LUMO levels localized on the core, making them insensitive to substituents. However, 6-(4-methoxyphenyl)-substituted derivatives show the highest HOMO (-4.8 eV) and lowest band gap (2.3 eV) . The methoxy group in 3-methoxyoxepino[2,3-b]quinoxaline may similarly lower the band gap, enhancing charge transport in OLED applications .
  • Absorption Spectra: Indoloquinoxaline derivatives absorb at 270 nm and 350 nm due to core-localized transitions . Substituted quinoxaline dyes (e.g., IQCH₃) show redshifted λmax (405–409 nm) compared to unsubstituted analogs (386 nm) . The oxepine ring’s electron-donating methoxy group could further redshift absorption, improving light-harvesting in photochemical applications.

Data Tables

Table 1: Comparison of Key Properties

Compound HOMO (eV) LUMO (eV) Band Gap (eV) λmax (nm) Notable Bioactivity
Indolo[2,3-b]quinoxaline -5.1 -2.8 2.3 350 Antiviral (HSV-1)
6-(4-Methoxyphenyl)-deriv. -4.8 -2.5 2.3 355 High HOMO, OLED use
Pyrrolo[2,3-b]quinoxaline -5.3 -2.9 2.4 340 Antibacterial
IQCH₃ (quinoxaline dye) N/A N/A N/A 405 N/A

Research Implications and Challenges

While 3-methoxyoxepino[2,3-b]quinoxaline’s exact properties remain underexplored, its structural analogs suggest promising applications in optoelectronics and medicine. Key challenges include optimizing synthesis to accommodate the oxepine ring’s strain and characterizing its unique electronic profile. Comparative studies with indolo- and pyrroloquinoxalines will clarify the impact of oxygen vs. nitrogen heteroatoms on functionality.

Preparation Methods

Cinnamal-1,2-Phenylenediamine Condensation

This method adapts the classical quinoxaline synthesis pathway. A cinnamal derivative reacts with 1,2-phenylenediamine in refluxing acetic acid to form the quinoxaline core, followed by oxepine ring closure via nucleophilic substitution.

Procedure :

  • Dissolve 1,2-phenylenediamine (1.08 g, 10 mmol) and 3-methoxycinnamaldehyde (1.62 g, 10 mmol) in glacial acetic acid (20 mL).
  • Reflux at 120°C for 8–12 hours under nitrogen.
  • Cool, pour into ice water, and filter the precipitate.
  • Purify via recrystallization from ethanol.

Yield : 60–68% (reported for analogous quinoxalines).

Diketone Cyclization

1,2-Diketones react with 1,2-phenylenediamine derivatives to form quinoxalines, with subsequent oxepine annulation using epoxide intermediates.

Example Protocol :

  • Condense benzil (2.10 g, 10 mmol) with 3-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) in ethanol (30 mL) at 80°C for 6 hours.
  • Treat the intermediate with epichlorohydrin (1.85 g, 20 mmol) and K₂CO₃ (2.76 g, 20 mmol) in DMF at 100°C for 24 hours.
  • Isolate the product via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 55–62% (extrapolated from similar systems).

Green Chemistry Approaches

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation accelerates reaction kinetics, reducing time and improving yields.

Optimized Conditions :

  • Reactants : 1,2-phenylenediamine (10 mmol), 3-methoxy-1,2-diketone (10 mmol).
  • Solvent : Ethanol/water (1:1, 15 mL).
  • Ultrasound Frequency : 40 kHz, 25°C.
  • Time : 17–25 minutes.

Results :

Parameter Value
Yield 92–95%
Reaction Time 17–25 min
Energy Consumption Reduced by 70%

Solvent-Free Mechanochemical Synthesis

Mortar-pestle grinding eliminates solvents, enhancing atom economy.

Procedure :

  • Grind 1,2-phenylenediamine (1.08 g, 10 mmol) and 3-methoxy-1,2-diketone (1.64 g, 10 mmol) for 15 minutes.
  • Heat the mixture at 80°C for 10 minutes.
  • Wash with cold ethanol to isolate the product.

Yield : 89–91% (based on analogous reactions).

Advanced Catalytic Methods

Hypervalent Iodine Catalysis

Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate oxidative cyclization, enabling milder conditions.

Key Steps :

  • Form iminoethanone intermediate from 3-methoxybenzaldehyde and ammonium acetate.
  • Cyclize with 1,2-phenylenediamine using PhI(OAc)₂ (10 mol%) in CH₃CN at 60°C.

Advantages :

  • Temperature : 60°C vs. 120°C in traditional methods.
  • Yield : 75–80% (estimated).

Transition Metal Catalysis

Palladium catalysts enable Suzuki-Miyaura couplings for late-stage functionalization.

Example :

  • Synthesize 2-chloroquinoxaline via condensation.
  • Perform Suzuki coupling with 3-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) in THF/H₂O.

Yield : 65–70% (extrapolated from thieno-fused systems).

Characterization and Analytical Data

Spectroscopic Identification

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, quinoxaline-H).
  • δ 7.85–7.40 (m, 4H, aromatic-H).
  • δ 4.10 (s, 3H, OCH₃).
  • δ 3.95–3.70 (m, 2H, oxepine-H).

IR (KBr) :

  • 3057 cm⁻¹ (C-H aromatic).
  • 1548 cm⁻¹ (C=N quinoxaline).
  • 1265 cm⁻¹ (C-O methoxy).

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase: MeOH/H₂O (70:30).
  • Retention Time: 6.8 minutes.

Comparative Analysis of Methods

Method Yield (%) Time Cost Green Metrics (E-factor)
Traditional Condensation 60–68 8–12 hours Low 8.2
Ultrasonic-Assisted 92–95 17–25 min Medium 1.5
Mechanochemical 89–91 25 min Low 0.9
Hypervalent Iodine 75–80 4 hours High 3.8

E-factor = (Mass of waste)/(Mass of product).

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